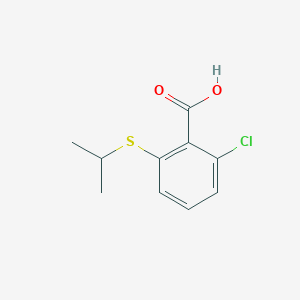

2-Chloro-6-(isopropylthio)benzoic acid

Description

2-Chloro-6-(isopropylthio)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and an isopropylthio (-S-iPr) group at the 6-position of the aromatic ring. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (thioether) substituents, which influence its physicochemical properties and reactivity. For instance, benzoic acid derivatives are widely investigated for their roles in coordination chemistry, pharmaceuticals, and agrochemicals due to their ability to act as ligands or bioactive moieties .

This characteristic aligns with trends observed in other sulfur-containing aromatic compounds, where thioether linkages contribute to unique binding interactions in supramolecular or enzymatic contexts .

Properties

Molecular Formula |

C10H11ClO2S |

|---|---|

Molecular Weight |

230.71 g/mol |

IUPAC Name |

2-chloro-6-propan-2-ylsulfanylbenzoic acid |

InChI |

InChI=1S/C10H11ClO2S/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H,12,13) |

InChI Key |

WMZYNXZFRGHZJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=C(C(=CC=C1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Chloro-6-(isopropylthio)benzoic acid typically involves the introduction of the isopropylthio group and the chlorine atom onto the benzoic acid framework. One common method involves the reaction of 2-chlorobenzoic acid with isopropylthiol in the presence of a suitable catalyst and under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Chemical Reactions Analysis

2-Chloro-6-(isopropylthio)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-(isopropylthio)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmacological agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(isopropylthio)benzoic acid involves its interaction with specific molecular targets. The chlorine and isopropylthio groups play a crucial role in its reactivity and interaction with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs of 2-Chloro-6-(isopropylthio)benzoic acid include:

2-Chloro-6-(trifluoromethyl)benzoic acid

- Substituents: Chloro (2-position), trifluoromethyl (-CF₃, 6-position).

- The -CF₃ group is strongly electron-withdrawing, increasing acidity (lower pKa) compared to thioether-substituted analogs. This enhances stability in acidic environments and influences coordination with metal ions .

- Applications: Commonly used in pharmaceuticals for metabolic stability and resistance to enzymatic degradation .

2-Chloro-6-(4-chlorophenoxy)benzoic acid Substituents: Chloro (2-position), 4-chlorophenoxy (-O-C₆H₄-Cl, 6-position). The phenoxy group introduces steric bulk and moderate electron-withdrawing effects. The additional chlorine increases molecular weight and may enhance halogen bonding interactions in crystal packing or ligand-receptor binding . Synthesis: Reported yield of 65% for optimized routes, suggesting feasible scalability .

Unsubstituted Benzoic Acid Derivatives

- Studies on lanthanide complexes with simple benzoic acid derivatives highlight the role of carboxylate groups in forming stable chelates. Substituted derivatives (e.g., chloro or thioether) alter coordination geometry and thermodynamic stability .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.